Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate is a chemical compound with the molecular formula C7H10F3NO4. It is known for its unique structure, which includes trifluoromethyl and methoxyimino groups.
Preparation Methods
The synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-2-butynoate with appropriate reagents under controlled conditions. One common method includes the use of cyclometalated iridium and rhodium complexes to investigate regioselectivity . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to investigate regioselectivity and reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the methoxyimino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new drugs .
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-hydroxy-2-(methoxyimino)butanoate can be compared with similar compounds such as:
Ethyl 4,4,4-trifluoro-2-butynoate: Known for its use in regioselectivity studies with iridium and rhodium complexes.
Ethyl 3-hydroxy-4,4,4-trifluorobutyrate: Another trifluoromethyl compound with different functional groups and applications. The uniqueness of this compound lies in its combination of trifluoromethyl and methoxyimino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (2Z)-4,4,4-trifluoro-3-hydroxy-2-methoxyiminobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO4/c1-3-15-6(13)4(11-14-2)5(12)7(8,9)10/h5,12H,3H2,1-2H3/b11-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLZTCLDNHBPTL-WCIBSUBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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